molecular formula C18H16FN3O4 B4511164 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide

2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B4511164
M. Wt: 357.3 g/mol
InChI Key: CRQIEZAJRGKVRR-UHFFFAOYSA-N
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Description

This compound is a pyridazinone-based acetamide derivative featuring a 4-fluoro-2-methoxyphenyl substituent on the pyridazinone ring and a furan-2-ylmethyl group on the acetamide moiety. The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is a pharmacologically privileged scaffold known for its role in modulating enzyme activity and receptor binding . The furan-2-ylmethyl side chain may contribute to solubility and π-π stacking interactions in biological systems .

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-25-16-9-12(19)4-5-14(16)15-6-7-18(24)22(21-15)11-17(23)20-10-13-3-2-8-26-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQIEZAJRGKVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Fluoro and Methoxy Substituents: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Furan-2-ylmethyl Group: This step might involve nucleophilic substitution reactions using furan-2-ylmethyl halides.

    Final Acetamide Formation: The acetamide group can be introduced through amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or furan moieties.

    Reduction: Reduction reactions can occur at the pyridazinone core or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, or neurological disorders.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone-acetamide derivatives exhibit structural diversity primarily in their aromatic substituents and side-chain modifications. Below is a systematic comparison with structurally related compounds:

Structural Modifications on the Pyridazinone Core

Compound Name Pyridazinone Substituent Acetamide Side Chain Molecular Weight Key Features Reference
Target Compound: 2-(3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide 4-Fluoro-2-methoxyphenyl Furan-2-ylmethyl Not explicitly reported (estimated ~387.36 g/mol) Balanced electronic effects from -F and -OCH₃; furan enhances hydrophilicity
N-(2-(6-Fluoro-1H-indol-1-yl)ethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 4-Fluoro-2-methoxyphenyl 2-(6-Fluoroindol-1-yl)ethyl Not reported Indole moiety may improve CNS penetration; fluoro increases lipophilicity
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide 4-Benzylpiperidin-1-yl Antipyrine-derived (pyrazolyl) 548.22 g/mol Bulky piperidine group enhances steric hindrance; antipyrine for anti-inflammatory activity
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[3-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1-ylpropanamide 4-(4-Fluorophenyl)piperazin-1-yl Propanamide-linked antipyrine 527.28 g/mol Piperazine improves solubility; fluorophenyl enhances target selectivity

Modifications on the Acetamide Side Chain

Compound Name Side Chain Structure Impact on Properties Reference
Target Compound Furan-2-ylmethyl Moderate hydrophilicity; potential for hydrogen bonding via furan oxygen
2-(3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl)-N-(6-methylheptan-2-yl)acetamide 6-Methylheptan-2-yl Increased lipophilicity (logP ~3.5); may improve membrane permeability
2-(3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl)-N-(4-phenylbutan-2-yl)acetamide 4-Phenylbutan-2-yl Enhanced steric bulk; phenyl group may facilitate aromatic interactions
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 2-(4-Methoxyphenyl)ethyl Methoxy groups improve solubility; ethyl spacer reduces conformational rigidity

Pharmacological and Physicochemical Data

Limited pharmacological data are available for the target compound, but insights can be inferred from analogs:

  • Antipyrine hybrids (e.g., 6c, 6i): Demonstrated anti-inflammatory and analgesic activity in preclinical models, with IC₅₀ values <10 µM against COX-2 .
  • Piperazine-linked derivatives (e.g., 6g, 6h): Showed improved solubility (>50 µg/mL in PBS) compared to alkyl-chain analogs .
  • Furan-containing analogs : Exhibited moderate metabolic stability in human liver microsomes (t₁/₂ >60 min), attributed to the furan’s resistance to oxidative degradation .

Biological Activity

The compound 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN3O4C_{20}H_{18}FN_3O_4, and it has a molecular weight of 383.4 g/mol. The structure includes a pyridazinone core with a fluoro-methoxyphenyl group and an acetamide moiety, which contribute to its unique biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H18FN3O4
Molecular Weight383.4 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.
  • Introduction of the Fluoro-Methoxyphenyl Group : Electrophilic aromatic substitution using fluorinated and methoxylated benzene derivatives.
  • Acetamide Formation : Acylation with acetic anhydride to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor binding, which can lead to various biological responses such as:

  • Inhibition of Cell Proliferation : The compound shows potential in inhibiting cancer cell growth.
  • Induction of Apoptosis : It may trigger programmed cell death in cancerous cells.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives have shown potent activity against sensitive cancer cells through mechanisms involving DNA adduct formation and metabolic activation .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of compounds structurally related to this compound against MDA-MB231 (breast cancer) and Caco-2 (colorectal cancer) cell lines. Results demonstrated significant cell death at specific concentrations, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Investigations into the mechanism revealed that similar compounds could inhibit topoisomerase I and IIα, key enzymes involved in DNA replication and transcription, thereby contributing to their anticancer efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide

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